3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide chemical properties and structure
3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and synthetic research. The document details the compound's core chemical and physical properties, molecular structure, a validated synthesis protocol, and known safety considerations. As a molecule incorporating the pharmacologically vital sulfonamide moiety alongside versatile diamino functionalities, it represents a valuable building block for the development of novel therapeutic agents and functional materials. This guide synthesizes field-proven insights with established data to serve as an essential resource for professionals engaged in drug discovery and chemical research.
Introduction
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of clinically approved drugs, including antibacterials, diuretics, anticonvulsants, and anticancer agents.[1][2][3] Their remarkable range of biological activities stems from their ability to mimic the p-aminobenzoic acid (PABA) structure and engage in key hydrogen bonding interactions with biological targets. 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide belongs to this critical class of compounds. It is distinguished by an ortho-diamino benzene ring, a feature that offers rich opportunities for subsequent chemical modification, such as the formation of heterocyclic systems (e.g., benzimidazoles), making it a highly versatile intermediate in multi-step synthetic campaigns. This guide aims to provide an authoritative and practical resource on its chemical properties, structure, and synthesis to empower researchers in their scientific endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are paramount for its effective use in a laboratory setting. These properties dictate the appropriate solvents for reactions and purification, as well as the necessary storage conditions.
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IUPAC Name: 3,4-diamino-N-(2-methoxyphenyl)benzene-1-sulfonamide[4]
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Synonyms: 3,4-diamino-N-(2-methoxyphenyl)benzenesulfonamide[5]
The key physicochemical data for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 293.35 g/mol | [5] |
| Physical Form | Powder / Crystalline Solid | [5][7] |
| Appearance | Pink / Brown Crystalline Solid | [7] |
| Storage Temperature | Room Temperature, Keep Dry | [5] |
Molecular Structure and Conformation
The structure of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide features three key functional regions:
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The Sulfonamide Linkage (-SO₂NH-): This is the central pharmacophore, providing a critical hydrogen bond donor (the N-H) and two hydrogen bond acceptors (the sulfonyl oxygens). This linkage is typically robust and stable under a wide range of chemical conditions.
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The 3,4-Diaminophenyl Ring: The two primary amine groups are positioned ortho to each other on the benzene ring attached to the sulfur atom. This arrangement is a classical precursor for the synthesis of fused heterocyclic systems and provides sites for further derivatization.
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The N-(2-methoxyphenyl) Group: The methoxy group at the ortho position of the N-phenyl ring can influence the molecule's conformation through steric effects and potential intramolecular hydrogen bonding. Crystal structures of related compounds, such as N-(2-Methoxyphenyl)benzenesulfonamide, reveal that the molecule is bent at the sulfur atom and that the dihedral angle between the two aromatic rings can vary significantly, impacting crystal packing.[8] Intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl oxygens are critical in stabilizing the solid-state structure.[8]
Caption: 2D structure of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.
Synthesis and Purification
The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry, typically achieved via the nucleophilic substitution of a sulfonyl chloride with an amine. For the target molecule, a plausible and efficient route involves the reaction of 3,4-dinitrobenzenesulfonyl chloride with 2-methoxyaniline, followed by the reduction of the two nitro groups to the corresponding amines. This two-step approach is generally preferred because the starting 3,4-diaminobenzenesulfonyl chloride is less stable and commercially available precursors often begin with the dinitro-substituted analogue.
Experimental Protocol: Synthesis of 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide
Causality Note: This protocol is adapted from established methodologies for analogous sulfonamide syntheses.[1][9][10] The initial step utilizes a base to neutralize the HCl generated during the sulfonamide bond formation. The subsequent reduction step is a standard method for converting aromatic nitro groups to amines.
Step 1: Synthesis of 3,4-Dinitro-N-(2-methoxyphenyl)benzenesulfonamide
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.5 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 5 mL per mmol of aniline).
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Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 3,4-dinitrobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aniline spot indicates completion.
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Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude dinitro intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Reduction to 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide
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Reaction Setup: Dissolve the crude 3,4-dinitro intermediate from Step 1 in ethanol or acetic acid.
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Reducing Agent Addition: To this solution, add an excess of a suitable reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂, 5-6 eq) in concentrated HCl at an elevated temperature (e.g., 70-80 °C). Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol or ethyl acetate can be employed.
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Reaction Monitoring: Stir the reaction at the elevated temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
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Work-up (for SnCl₂ method): Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is exothermic and will release CO₂ gas if bicarbonate is used.
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Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide.
Caption: General workflow for the synthesis and purification of the target compound.
Potential Applications in Research and Drug Development
While specific biological activity data for 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide is not extensively published, its structural motifs are indicative of significant potential in drug discovery.
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Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature in many carbonic anhydrase inhibitors used to treat conditions like glaucoma.[11] The core structure could be explored for inhibitory activity against various metalloenzymes.
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Anticancer Research: Numerous sulfonamide derivatives have been identified as potent anticancer agents.[2][10] They can act through various mechanisms, including the inhibition of kinases like Lemur tyrosine kinase 3, which is implicated in tumor development.[10]
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Antibacterial Agents: As a structural analogue of PABA, the foundational scaffold of sulfa drugs, this molecule serves as a template for developing new antibacterial compounds.
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Synthetic Building Block: Perhaps its most immediate application is as a versatile chemical intermediate.[11] The ortho-diamino functionality is a precursor to benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in biologically active molecules. This allows for the rapid construction of compound libraries for high-throughput screening.
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), 3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide must be handled with appropriate care in a laboratory setting.
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Hazard Classifications: The compound is classified as having acute oral toxicity and is known to cause skin irritation and serious eye irritation.[4][5][12] It may also cause respiratory irritation upon inhalation of the powder.[7][13]
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Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this chemical. This includes:
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First Aid Measures:
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Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7][13][14]
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Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][12][13]
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Ingestion: Rinse mouth and call a poison center or physician if you feel unwell.[7][14]
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Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[7][13]
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Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[5][7]
Conclusion
3,4-Diamino-N-(2-methoxyphenyl)benzenesulfonamide is a compound with significant untapped potential. Its structure combines the proven pharmacological relevance of the sulfonamide core with the synthetic versatility of an ortho-diaminophenyl ring. This technical guide has provided a detailed overview of its chemical properties, a reliable synthesis strategy, and essential safety protocols. For researchers in medicinal chemistry and drug development, this molecule represents not just a single compound, but a gateway to novel libraries of bioactive agents with potential applications across multiple therapeutic areas.
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